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molecular formula C6H18NO7P B158850 Triethanolamine phosphate CAS No. 10017-56-8

Triethanolamine phosphate

Cat. No. B158850
M. Wt: 247.18 g/mol
InChI Key: NHFDKKSSQWCEES-UHFFFAOYSA-N
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Patent
US04804496

Procedure details

This mixture was then heated to 150° F. to 180° F. for 36 minutes. The triethanol amine and phosphoric acid react to form the stabilizer, triethanolamine phosphate, in situ within the reaction vessel. The resulting sol was then spray dried at temperatures ranging from 140° F. to 700° F.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
triethanolamine phosphate

Identifiers

REACTION_CXSMILES
[N:1]([CH2:8][CH2:9][OH:10])([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].[P:11](=[O:15])([OH:14])([OH:13])[OH:12]>>[P:11]([OH:15])([OH:14])([OH:13])=[O:12].[N:1]([CH2:8][CH2:9][OH:10])([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CCO)(CCO)CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was then heated to 150° F. to 180° F. for 36 minutes
Duration
36 min

Outcomes

Product
Name
triethanolamine phosphate
Type
product
Smiles
P(=O)(O)(O)O.N(CCO)(CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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